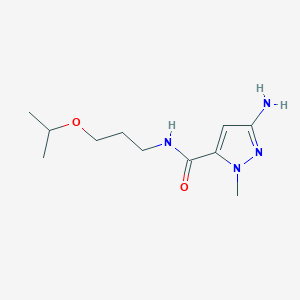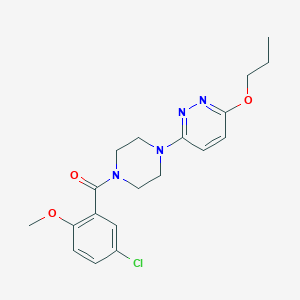
(5-Chloro-2-methoxyphenyl)(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(5-Chloro-2-methoxyphenyl)(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as piperazine and chlorophenyl groups, which are commonly found in pharmacologically active molecules. The first paper discusses the synthesis and biological activity of piperazine derivatives with a chlorophenyl group, which are tested for anticancer and antituberculosis properties . The second paper reports on a structural characterization of a piperidinyl methanone derivative, which was a side product in the synthesis of a potential anti-tuberculosis drug .
Synthesis Analysis
The synthesis of related piperazine derivatives is described in the first paper, where a reductive amination method is employed using sodium triacetoxyborohydride to yield a series of new compounds . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities. The second paper does not provide details on the synthesis of the compound of interest .
Molecular Structure Analysis
While the exact molecular structure of "this compound" is not analyzed in the provided papers, the second paper does offer insight into the structural characterization of a related compound . This suggests that similar techniques, such as X-ray crystallography, could be used to determine the molecular structure of the compound .
Chemical Reactions Analysis
Neither of the provided papers gives specific details on the chemical reactions involving the compound "this compound" . However, the papers do indicate that piperazine derivatives can be synthesized and may undergo further reactions, which could be relevant for the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the provided papers. However, the first paper's mention of the use of elemental analysis and spectral studies to characterize newly synthesized piperazine derivatives suggests that similar methods could be applied to determine the properties of "this compound" . The second paper does not contribute information on the physical and chemical properties of the compound .
Relevant Case Studies
The first paper provides a case study where selected piperazine derivatives were screened for in vitro anticancer activity against a human breast cancer cell line and for antituberculosis activity using a standard strain of M. tuberculosis . These studies are relevant as they demonstrate the potential biological activities of compounds structurally related to the compound of interest. The second paper does not include case studies related to the compound .
科学的研究の応用
1. Discovery of NPBWR1 Antagonists
A study by Romero et al. (2012) reported the synthesis and evaluation of small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7). They identified compounds with subnanomolar potencies as antagonists, which could have implications in the development of therapeutic agents targeting this receptor (Romero et al., 2012).
2. Synthesis and Antimicrobial Activity of Pyridine Derivatives
Patel et al. (2011) explored the synthesis of new pyridine derivatives, including compounds structurally related to the queried chemical. They found variable and modest antimicrobial activity against bacteria and fungi, suggesting potential use in antimicrobial research (Patel et al., 2011).
3. Genotoxicity and Metabolic Activation
Kalgutkar et al. (2007) investigated a compound similar to the queried chemical for its genotoxicity potential, revealing metabolism-dependent mutagenicity. This study provides insights into the safety profile and metabolic pathways of related compounds (Kalgutkar et al., 2007).
4. Structural and Electronic Properties of Anticonvulsant Drugs
Georges et al. (1989) analyzed the crystal structures of anticonvulsant compounds, including those structurally similar to the queried chemical. This research aids in understanding the structural basis of anticonvulsant activity (Georges et al., 1989).
5. Anticancer and Antituberculosis Studies
Mallikarjuna et al. (2014) synthesized derivatives related to the queried compound, examining their anticancer and antituberculosis activities. Some compounds showed significant activity, highlighting potential therapeutic applications (Mallikarjuna et al., 2014).
6. Synthesis of PET Agents for Parkinson's Disease Imaging
Wang et al. (2017) synthesized a compound as a potential PET imaging agent for LRRK2 enzyme in Parkinson's disease, indicating the relevance of structurally similar compounds in neuroimaging research (Wang et al., 2017).
7. Antimicrobial Activity of Triazole Analogues
Nagaraj et al. (2018) synthesized and evaluated novel triazole analogues for their antibacterial activity. The study identified potential molecules for further development as antimicrobials (Nagaraj et al., 2018).
作用機序
Safety and Hazards
特性
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(6-propoxypyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O3/c1-3-12-27-18-7-6-17(21-22-18)23-8-10-24(11-9-23)19(25)15-13-14(20)4-5-16(15)26-2/h4-7,13H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZMQKJWOGXCDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


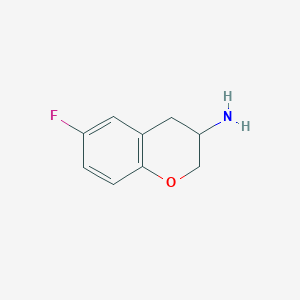
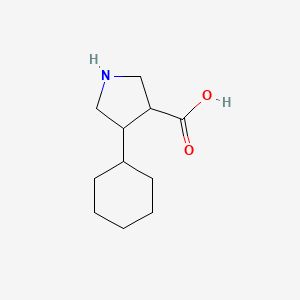
![1,7-dimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2502420.png)

![N-[1-(3-Methylphenyl)piperidin-3-yl]prop-2-enamide](/img/structure/B2502423.png)
![2-(9-(2,4-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetic acid](/img/structure/B2502425.png)
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2502426.png)
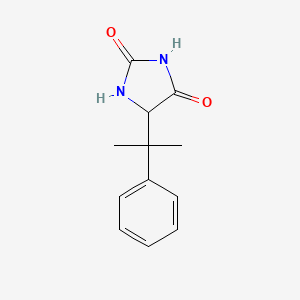
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopentyloxy)-N-methylisonicotinamide](/img/structure/B2502429.png)
![3-(3-methylbutyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2502430.png)
![4-cyclopropyl-1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B2502432.png)

